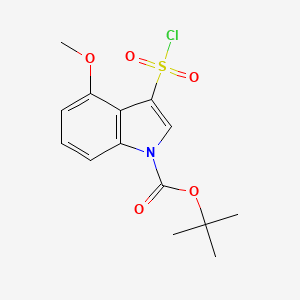
N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-638440 es un compuesto químico conocido por sus efectos inhibitorios sobre las aminopeptidasas de metionina, que son enzimas involucradas en el procesamiento de proteínas. Este compuesto ha llamado la atención en la investigación científica debido a sus posibles actividades antivirales y su papel como un inhibidor de la aminopeptidasa de metionina tipo I .
Métodos De Preparación
La síntesis de WAY-638440 implica varios pasos, incluida la selección de materiales de partida apropiados y la aplicación de condiciones de reacción específicas. Si bien las rutas sintéticas detalladas son propiedad de la empresa, el enfoque general incluye:
Selección de Materiales de Partida: La síntesis comienza con la selección de compuestos orgánicos adecuados que sirven como base para el producto final.
Condiciones de Reacción: Las reacciones suelen implicar temperaturas controladas, disolventes específicos y catalizadores para asegurar las transformaciones químicas deseadas.
Purificación: Después de la síntesis, el compuesto se somete a procesos de purificación como la cristalización o la cromatografía para lograr la pureza deseada.
Los métodos de producción industrial para WAY-638440 probablemente involucrarían la ampliación de estos procedimientos de laboratorio, la optimización de las condiciones de reacción para lotes más grandes y la garantía de una calidad constante mediante estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
WAY-638440 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes específicos, temperaturas controladas y catalizadores para facilitar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
WAY-638440 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la inhibición de las aminopeptidasas de metionina y para explorar los mecanismos de inhibición enzimática.
Biología: El compuesto se utiliza para investigar el papel de las aminopeptidasas de metionina en varios procesos biológicos, incluido el procesamiento de proteínas y la regulación celular.
Medicina: WAY-638440 tiene posibles aplicaciones terapéuticas debido a sus actividades antivirales y su capacidad para inhibir las aminopeptidasas de metionina, que son objetivos para el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos fármacos y como herramienta de investigación en la industria biotecnológica.
Mecanismo De Acción
WAY-638440 ejerce sus efectos inhibiendo las aminopeptidasas de metionina, que son enzimas que eliminan los residuos de metionina del extremo N-terminal de las proteínas recién sintetizadas. Esta inhibición interrumpe el procesamiento normal de las proteínas, lo que lleva a varios efectos celulares. Los objetivos moleculares de WAY-638440 incluyen las aminopeptidasas de metionina tipo I, y las vías involucradas están relacionadas con la síntesis y regulación de proteínas.
Comparación Con Compuestos Similares
WAY-638440 se puede comparar con otros inhibidores de la aminopeptidasa de metionina, como la fumagilina y la ovalicina. Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y propiedades inhibitorias específicas. WAY-638440 es único debido a su afinidad de unión específica y potencia inhibitoria contra las aminopeptidasas de metionina tipo I.
Compuestos Similares
- Fumagillin
- Ovalicin
- TNP-470
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8(7-3-1-2-4-10-7)12-9-11-5-6-14-9/h1-6H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKFWWCJLMRGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2643337.png)
![4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2643339.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2643340.png)
![2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2643343.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2643346.png)


![2-(2-methoxy-4-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2643349.png)
![2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol](/img/structure/B2643350.png)
![4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2643351.png)
![rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B2643354.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2643358.png)
